molecular formula C20H21NO3 B4491389 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE

3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE

Cat. No.: B4491389
M. Wt: 323.4 g/mol
InChI Key: SZKHQPLSDPUPRR-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides It features a benzodioxole moiety and a tetrahydronaphthalene group, connected by a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Tetrahydronaphthalene: This involves the hydrogenation of naphthalene under high pressure and temperature conditions.

    Amide Bond Formation: The final step involves coupling the benzodioxole and tetrahydronaphthalene intermediates using a propanamide linker, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The tetrahydronaphthalene group can be reduced to form dihydronaphthalene derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development:

    Diagnostics: Use in imaging agents for diagnostic purposes.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Material Manufacturing: Component in the production of advanced materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with active sites of enzymes, inhibiting their activity, while the tetrahydronaphthalene group may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-N-PROPYLPROPANAMIDE: Lacks the tetrahydronaphthalene group.

    N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE: Lacks the benzodioxole moiety.

Uniqueness

The presence of both the benzodioxole and tetrahydronaphthalene groups in 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE makes it unique, providing a combination of properties that can be exploited in various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(11-9-14-8-10-18-19(12-14)24-13-23-18)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-2,4,6,8,10,12,17H,3,5,7,9,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKHQPLSDPUPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE
Reactant of Route 5
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE

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